N-cyclopentyl-7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-cyclopentyl-7-hydroxy-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-7-6-20-13-15-11(18)9(12(19)16(7)13)10(17)14-8-4-2-3-5-8/h6,8,18H,2-5H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHACZJYYYMJCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)C(=O)NC3CCCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate thioamide and pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl groups results in alcohols.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of thiazolo[3,2-a]pyrimidine, including N-cyclopentyl-7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, exhibit potent antitumor properties. These compounds have been studied for their ability to inhibit the growth of various cancer cell lines:
- Mechanism of Action : The compound acts by targeting specific cellular pathways involved in tumor growth and proliferation. For instance, studies have shown that it can inhibit the activity of certain kinases that are crucial for cancer cell survival .
- Case Studies : In vitro studies demonstrated high cytotoxicity against M-HeLa (cervical adenocarcinoma) cells while exhibiting lower toxicity towards normal liver cells . This selectivity is vital for developing cancer therapies with fewer side effects.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial potential:
- Activity Spectrum : Compounds in this class have shown activity against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymatic pathways .
Antileishmanial Effects
The compound has demonstrated significant activity against Leishmania species, which are responsible for leishmaniasis:
- In Vitro Efficacy : Research indicates that thiazolo[3,2-a]pyrimidines can effectively kill promastigote forms of Leishmania in vitro . This suggests potential as a therapeutic agent for treating leishmaniasis.
Neuropharmacological Applications
There is emerging evidence that thiazolo[3,2-a]pyrimidine derivatives can act as allosteric modulators of the NMDA receptor:
- Cognitive Enhancement : These compounds may enhance cognitive function by modulating glutamate receptors, which are critical for learning and memory processes . This application is particularly relevant in the context of neurodegenerative diseases.
Synthesis and Structural Modifications
The synthesis of this compound involves various synthetic strategies that allow for the introduction of different substituents to optimize biological activity:
Mechanism of Action
The mechanism of action of N-cyclopentyl-7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound’s structural analogs differ primarily in substituents at positions 5, 6, and 5. Below is a comparative analysis:
Physicochemical Properties
- Solubility : The target compound’s cyclopentyl group increases lipophilicity (logP ~2.5–3.0) compared to the phenyl analog (logP ~1.8–2.2) . Ester derivatives (e.g., ethyl carboxylates) exhibit lower logP (~1.5) due to polar ester groups .
Pharmacological Implications
- Bioactivity : Thiazolo[3,2-a]pyrimidines with 5-aryl substituents (e.g., 4-methoxyphenyl) show moderate antimicrobial activity, while carboxamide derivatives exhibit higher target specificity due to hydrogen-bonding capacity .
- Metabolic Stability : Cyclopentyl-substituted carboxamides are expected to resist oxidative metabolism better than phenyl analogs, which may undergo CYP450-mediated hydroxylation .
Research Findings and Data Tables
Table 1: Comparative Analysis of Key Parameters
Biological Activity
N-cyclopentyl-7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antitumor, antibacterial, and antidiabetic properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiazolo-pyrimidine core which is known for its pharmacological significance. The presence of the cyclopentyl group and hydroxyl moiety contributes to its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazolo-pyrimidine derivatives. Specifically, compounds similar to N-cyclopentyl-7-hydroxy-3-methyl-5-oxo have shown cytotoxic effects against various cancer cell lines. For instance:
These findings suggest that N-cyclopentyl derivatives may possess similar or enhanced antitumor properties compared to other thiazolo-pyrimidines.
Antibacterial Activity
The antibacterial efficacy of thiazolo derivatives has been well-documented. N-cyclopentyl-7-hydroxy compounds have shown promising results against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 0.21 | |
| Pseudomonas aeruginosa | 0.25 | |
| Staphylococcus aureus | 0.30 |
These results indicate that the compound exhibits significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.
Antidiabetic Activity
Thiazolo-pyrimidines have also been explored for their potential in diabetes management. Preliminary studies indicate that compounds in this class can inhibit enzymes involved in glucose metabolism:
These findings suggest that N-cyclopentyl derivatives may help regulate blood sugar levels and could be explored as therapeutic agents for diabetes.
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of N-cyclopentyl derivatives on M-HeLa cells using an MTT assay. The results indicated a dose-dependent response with significant cell death at higher concentrations, confirming the compound's potential as an anticancer agent.
- Antibacterial Screening : In vitro tests against common pathogens demonstrated that N-cyclopentyl derivatives effectively inhibited bacterial growth, particularly against multidrug-resistant strains.
Q & A
Q. What are the optimal reaction conditions for synthesizing N-cyclopentyl-7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide?
- Methodological Answer : The compound can be synthesized via a cyclocondensation reaction involving a thiazolopyrimidine precursor and cyclopentylamine. Key steps include:
- Refluxing with glacial acetic acid and acetic anhydride (1:1 ratio) at 110–120°C for 8–10 hours .
- Using sodium acetate as a base catalyst to facilitate imine formation.
- Recrystallization from ethyl acetate/ethanol (3:2) yields single crystals suitable for XRD analysis. Yield: ~78% .
- Critical Note : Substituents on the benzylidene moiety (e.g., methoxy, chloro) influence reaction kinetics and regioselectivity .
Q. How is the thiazolo[3,2-a]pyrimidine core structurally characterized in this compound?
- Methodological Answer :
- X-ray Diffraction (XRD) : The puckered conformation of the fused thiazolopyrimidine ring is confirmed by deviations of C5 from the mean plane (0.224 Å), indicating a flattened boat conformation . Dihedral angles between the thiazolopyrimidine and substituent rings (e.g., 80.94° with benzene) highlight steric and electronic effects .
- Hydrogen Bonding : C–H···O interactions (2.6–3.0 Å) stabilize crystal packing, forming chains along the c-axis .
- SHELX Refinement : SHELXL is used for small-molecule refinement, with R factors < 0.06 and data-to-parameter ratios > 13:1 to ensure accuracy .
Advanced Research Questions
Q. How does ring puckering in the thiazolo[3,2-a]pyrimidine scaffold influence molecular interactions?
- Methodological Answer :
- Conformational Analysis : Puckering coordinates (amplitude q and phase angle φ) quantify deviations from planarity. For this compound, q = 0.224 Å, indicating moderate puckering, which enhances π-stacking and ligand-receptor binding .
- Computational Modeling : Density Functional Theory (DFT) can optimize puckered geometries and calculate torsional barriers (e.g., pseudorotation energy ~5 kcal/mol) .
- Implications : Puckering modulates solubility and bioavailability by altering surface topology .
Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?
- Methodological Answer :
- Data Validation : Cross-check R factors (R < 0.05 for high-resolution data) and residual electron density maps (< 0.5 eÅ⁻³) to identify disordered regions .
- Software Tools : Use OLEX2 or PLATON for symmetry checks and TWINLAW for twinning analysis. SHELXD is robust for phase resolution in low-symmetry space groups (e.g., P2₁/c) .
- Case Study : Discrepancies in bond lengths (e.g., C–C = 1.50 vs. 1.54 Å) may arise from thermal motion; anisotropic displacement parameters (ADPs) refine these .
Methodological Recommendations
- Synthetic Optimization : Vary benzylidene substituents to tune electronic effects (e.g., electron-withdrawing groups accelerate cyclization) .
- Computational Chemistry : Pair XRD data with Molecular Dynamics (MD) simulations to predict solvent-accessible surfaces .
- Data Reproducibility : Deposit raw crystallographic data in the Cambridge Structural Database (CSD) for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
